molecular formula C20H21Cl2N3OS B2822157 2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-84-6

2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2822157
CAS No.: 391863-84-6
M. Wt: 422.37
InChI Key: KVOOJNPNVQUESV-UHFFFAOYSA-N
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Description

Adamantyl is a common moiety in medicinal chemistry known for its lipophilic properties and ability to improve the pharmacokinetic profile of drugs . The 1,3,4-thiadiazol-2-yl group is a heterocyclic compound that is often used in medicinal chemistry due to its wide range of biological activities.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the adamantyl and 1,3,4-thiadiazol-2-yl groups. For example, the adamantyl group is known to exhibit enhanced nucleophilic character in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known to impart lipophilicity, which could influence properties such as solubility and stability .

Scientific Research Applications

Cytotoxic and Anti-proliferative Activity

  • Cytotoxic Activity of Sulfonamide Derivatives : A study explored the synthesis of sulfonamide derivatives, including compounds with an adamantyl moiety, to evaluate their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One derivative exhibited significant potency against breast cancer cell lines, underscoring the potential of adamantyl-thiadiazole compounds in cancer therapy (Ghorab et al., 2015).
  • Anti-proliferative Activity and Molecular Docking Study : Another research focused on the development of 1,3,4-thiadiazolo-adamantane derivatives. These compounds were evaluated for their anti-proliferative activity against various cancer cell lines. Some derivatives demonstrated promising activity, along with specific interactions with the EGFR receptor, highlighting their therapeutic potential (Wassel et al., 2021).

Molecular Interactions and Structural Analysis

  • Noncovalent Interactions in Adamantane-1,3,4-Thiadiazole Derivatives : A study on adamantane-1,3,4-thiadiazole hybrids provided insights into their crystal structures and noncovalent interactions using quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis. These interactions are crucial for understanding the stability and bioactive properties of these compounds (El-Emam et al., 2020).

Synthesis and Chemical Properties

  • Synthesis of Adamantane Scaffold Containing Derivatives : The synthesis of various adamantane scaffold-containing derivatives, including those with 1,3,4-thiadiazole moieties, has been detailed, providing a foundation for further exploration of their biological activities and applications in drug development (Yu et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3OS/c21-14-1-2-15(16(22)6-14)18-24-25-19(27-18)23-17(26)10-20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOOJNPNVQUESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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